9,17-Dihydroxypregn-4-en-20-yn-3-one is a steroid compound that plays a significant role in various biochemical processes. This compound is categorized within the class of steroids, which are organic compounds characterized by a four-ring core structure. Steroids are vital for numerous biological functions, including hormone regulation and cellular signaling.
The synthesis of 9,17-Dihydroxypregn-4-en-20-yn-3-one can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure the correct stereochemistry and functionalization at the 9 and 17 positions. Techniques such as chromatography may be employed to purify the final product from reaction mixtures.
The molecular formula of 9,17-Dihydroxypregn-4-en-20-yn-3-one is . The structure features a steroid backbone with hydroxyl groups at positions 9 and 17, and an alkynyl group at position 20.
CC(C)C1=CC2=C(C=C1)C(=O)C(C2(C)C(=O)C(=C)C(=O)O)C
This notation provides a way to represent the compound's structure in a linear format suitable for computational analysis.
9,17-Dihydroxypregn-4-en-20-yn-3-one participates in various biochemical reactions:
These reactions are often catalyzed by enzymes such as hydroxysteroid dehydrogenases, which facilitate the conversion between different steroid forms, impacting their biological activity .
The mechanism of action for 9,17-Dihydroxypregn-4-en-20-yn-3-one primarily involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression related to various physiological processes such as metabolism, immune response, and reproductive functions.
Studies have indicated that this compound exhibits both agonistic and antagonistic properties depending on the target receptor and tissue type involved .
Relevant data includes melting points around 200°C and boiling points that vary depending on purity and solvent interactions.
9,17-Dihydroxypregn-4-en-20-yn-3-one has several applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1